Strontium dihydroxide octahydrate

Overview

Description

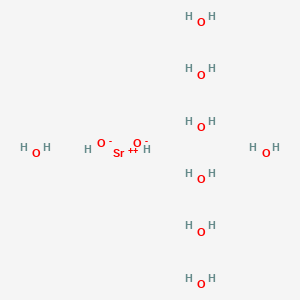

Strontium dihydroxide octahydrate (Sr(OH)₂·8H₂O) is a hydrated alkaline earth metal hydroxide with the molecular formula H₁₈O₁₀Sr and a molecular weight of 265.76 g/mol . It appears as a white crystalline solid with a density of 1.9 g/cm³ and a melting point of 100°C, where it loses water to form the anhydrous phase . The compound is hygroscopic, moderately soluble in cold water (20 g/L at 25°C), and significantly more soluble in hot water . Its applications span sugar refining (removing impurities via insoluble sucrate formation), plastics stabilization, lubricant production, and synthesis of other strontium compounds like strontium ranelate hydrates .

Sr(OH)₂·8H₂O is corrosive, classified under GHS hazard codes C (corrosive) with hazard statements H314 (causes severe skin burns) and H318 (causes serious eye damage) . Proper handling requires personal protective equipment (PPE) and controlled storage conditions to prevent moisture absorption .

Preparation Methods

Synthetic Routes and Reaction Conditions: Strontium dihydroxide octahydrate can be synthesized through several methods. One common approach involves the reaction of strontium oxide (SrO) with water (H₂O), resulting in the formation of strontium hydroxide, which can then be crystallized to obtain the octahydrate form . Another method involves the reaction of strontium chloride (SrCl₂) with a strong base such as sodium hydroxide (NaOH), leading to the precipitation of strontium hydroxide .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting celestine (strontium sulfate, SrSO₄) with coal to form strontium sulfide (SrS), which is then treated with water to produce strontium hydroxide. The resulting solution is then recrystallized to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Strontium dihydroxide octahydrate primarily undergoes neutralization reactions due to its strong basic nature. It reacts with acids to form strontium salts and water. For example, reacting with hydrochloric acid (HCl) produces strontium chloride (SrCl₂) and water .

Common Reagents and Conditions:

Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and nitric acid (HNO₃).

Bases: Sodium hydroxide (NaOH) and potassium hydroxide (KOH).

Major Products Formed:

Strontium chloride (SrCl₂): Formed by reacting with hydrochloric acid.

Strontium sulfate (SrSO₄): Formed by reacting with sulfuric acid.

Strontium nitrate (Sr(NO₃)₂): Formed by reacting with nitric acid.

Scientific Research Applications

Water Treatment

Strontium dihydroxide octahydrate is effective in water purification processes. It facilitates the removal of heavy metals and impurities from water sources, making it a valuable component in environmental remediation efforts. Its high solubility allows for efficient ion exchange processes that enhance water quality .

Construction Materials

In the construction industry, this compound is used to produce strontium-based cements. These cements exhibit improved durability and strength compared to traditional materials. The incorporation of strontium compounds can enhance the mechanical properties of concrete and other construction materials .

Electronics

This compound serves as a precursor for strontium titanate (SrTiO₃), a material critical for manufacturing capacitors and other electronic components. The unique dielectric properties of strontium titanate make it suitable for high-frequency applications, contributing to advancements in electronic devices .

Pharmaceuticals

In the pharmaceutical sector, this compound is utilized in formulations aimed at improving bone health. Strontium has been shown to influence bone metabolism positively, making it a key ingredient in medications designed for osteoporosis treatment .

Synthesis of Nanomaterials

This compound is employed in the synthesis of strontium-based nanomaterials through sol-gel processes. These nanomaterials have applications in catalysis and energy storage devices, such as batteries and supercapacitors .

Case Study 1: Water Purification

A study demonstrated the effectiveness of this compound in removing lead ions from contaminated water sources. The compound facilitated a significant reduction in lead concentration, showcasing its potential as an eco-friendly solution for water treatment .

Case Study 2: Cement Strength Enhancement

Research conducted on strontium-based cements revealed that incorporating this compound improved compressive strength by up to 30% compared to standard cement mixtures. This enhancement is attributed to the unique chemical interactions facilitated by strontium ions during hydration processes .

Case Study 3: Electronic Component Development

In a project focused on developing high-performance capacitors, researchers utilized this compound to synthesize strontium titanate films. The resulting capacitors exhibited superior dielectric properties and thermal stability, making them ideal for use in advanced electronic applications .

Mechanism of Action

The mechanism by which strontium dihydroxide octahydrate exerts its effects is primarily through its strong basic properties. It dissociates in aqueous solutions to release strontium ions (Sr²⁺) and hydroxide ions (OH⁻), which can then participate in various chemical reactions. The strontium ions can interact with biological molecules, promoting bone growth and repair by stimulating osteoblast activity and inhibiting osteoclast activity .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Strontium Cadmium Halide Octahydrates (e.g., SrCd₂Br₆·8H₂O vs. SrCd₂Cl₆·8H₂O):

These compounds share structural similarities with Sr(OH)₂·8H₂O, featuring infinite chains of CdBr₆ or CdCl₆ octahedra linked to Sr(H₂O)₉ polyhedra via hydrogen bonds (O–H···O and O–H···Br/Cl). However, the bromide variant exhibits shorter Sr–O bond distances (2.60–2.64 Å) compared to chloride analogs, highlighting the influence of halide size on lattice stability .Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O):

Both Sr and Ba hydroxides form octahydrates, but Ba²⁺’s larger ionic radius (1.35 Å vs. Sr²⁺’s 1.18 Å) results in distinct coordination geometries. Ba(OH)₂·8H₂O has a higher solubility in water (e.g., ~39 g/100 mL at 20°C) compared to Sr(OH)₂·8H₂O (~2 g/100 mL at 20°C), attributed to weaker lattice energies .

Solubility and Alkalinity Trends

The solubility and basicity of alkaline earth hydroxides increase with cation size due to decreasing lattice energy:

| Compound | Solubility in Water (25°C) | pH of Saturated Solution |

|---|---|---|

| Ca(OH)₂ (Calcium hydroxide) | ~1.65 g/L | ~12.4 |

| Sr(OH)₂·8H₂O | ~20 g/L | ~13.5 |

| Ba(OH)₂·8H₂O | ~39 g/L | ~13.9 |

Sr(OH)₂·8H₂O’s intermediate alkalinity makes it suitable for applications requiring moderate reactivity, such as sugar refining, where excessive alkalinity (e.g., Ba(OH)₂) could degrade sugars .

Hydration Stability and Thermal Behavior

- Hydrate Forms: Sr(OH)₂ exists as monohydrate (Sr(OH)₂·H₂O) and octahydrate, while Ba(OH)₂ typically forms an octahydrate. Calcium hydroxide rarely forms stable hydrates beyond the monohydrate .

- Dehydration Pathways :

Biological Activity

Strontium dihydroxide octahydrate (Sr(OH)₂·8H₂O) is a crystalline inorganic compound that has garnered attention for its various biological activities and applications. This article explores its chemical properties, biological effects, and potential therapeutic uses based on recent research findings.

- Molecular Formula : H18O10Sr

- Molecular Weight : 265.75 g/mol

- CAS Number : 1311-10-0

- Solubility : Soluble in hot water and acids; insoluble in acetone.

- Density : 1.9 g/mL

- Melting Point : Decomposes at 100°C with loss of water .

Biological Activity

This compound exhibits several notable biological activities, particularly in the fields of bone health and dental applications. The following sections summarize key findings from various studies.

Bone Health

-

Osteogenic Effects :

- Strontium compounds, including strontium dihydroxide, have been shown to stimulate osteoblast activity, promoting bone formation. This is particularly relevant in osteoporosis treatment, where strontium ranelate (a related compound) has been clinically used to reduce fracture risk .

- A study indicated that strontium enhances mineralization in osteoblasts through the upregulation of osteogenic markers such as alkaline phosphatase (ALP) and osteocalcin .

- Mechanism of Action :

Dental Applications

-

Caries Prevention :

- Strontium dihydroxide has been investigated for its potential use in dental materials due to its antibacterial properties and ability to remineralize enamel. Research indicates that it can inhibit the growth of cariogenic bacteria, thus reducing the incidence of dental caries .

- In vitro studies have shown that strontium-containing formulations can enhance the remineralization process of demineralized enamel surfaces .

- Bioactivity in Dental Cements :

Osteoporosis Treatment

A clinical trial involving postmenopausal women with osteoporosis demonstrated that treatment with strontium ranelate significantly increased bone mineral density compared to placebo groups. Participants receiving strontium showed a 20% reduction in vertebral fractures over three years .

Dental Remineralization

In a study assessing the efficacy of strontium-based dental products, patients using a toothpaste containing strontium dihydroxide exhibited improved enamel remineralization as measured by microhardness tests. The results indicated a significant increase in enamel hardness after six weeks of use compared to control groups .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying high-purity strontium dihydroxide octahydrate?

- Methodological Answer : High-purity crystals can be synthesized via recrystallization of crude strontium hydroxide octahydrate. Recrystallization at 72–74°C yields granular crystals with >55% of particles exceeding 1000 µm in diameter and Sr²⁺ conversion rates of 100% . To avoid impurities, ensure reaction conditions (e.g., pH and temperature) are tightly controlled during precursor preparation (e.g., from celestine ore and sodium hydroxide).

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH-approved PPE, including chemical-resistant gloves (EN 374 standard), face shields, and safety goggles. Work in ventilated fume hoods to minimize dust inhalation, as the compound is corrosive to skin, eyes, and respiratory tracts . Store in dry, cool environments to prevent deliquescence and unintended reactions with acids or oxidizers .

Q. How does temperature affect the solubility of this compound in aqueous solutions?

- Methodological Answer : Solubility increases significantly with temperature. At 0°C, solubility is 0.35 g/100 mL H₂O, rising to 7.02 g/100 mL at 40°C and 24.2 g/100 mL at 100°C . For experiments requiring supersaturated solutions, preheat water to >70°C and monitor crystallization kinetics to avoid premature precipitation.

Q. What analytical techniques are recommended for confirming the crystal structure of this compound?

- Methodological Answer : X-ray diffraction (XRD) in tetragonal space group P421c (No. 114) is critical for structural confirmation. High-resolution XRD at 100 K resolves systematic absences and distinguishes between controversial space groups (e.g., P4/mnc vs. P421c) . Pair with FTIR to verify hydroxide and water vibrational modes.

Q. How can researchers mitigate decomposition during thermal analysis of this compound?

- Methodological Answer : Use controlled heating rates (e.g., 5°C/min) in inert atmospheres during thermogravimetric analysis (TGA). Decomposition occurs above 375°C, producing SrO, CO, and CO₂ . Differential scanning calorimetry (DSC) can identify endothermic peaks associated with water loss from the octahydrate structure .

Advanced Research Questions

Q. What role does this compound play in synthesizing strontium-containing hydroxyapatite for biomedical applications?

- Methodological Answer : React strontium hydroxide octahydrate with di-ammonium hydrogenphosphate ((NH₄)₂HPO₄) under alkaline conditions (pH ~10–12) to produce Sr₁₀(PO₄)₆(OH)₂·10H₂O. Control Sr/P molar ratios (1.67:1) and aging times (24–48 hrs) to optimize crystallinity for orthopedic implants .

Q. How can crystallization techniques be optimized to grow large single crystals of this compound?

- Methodological Answer : Slow evaporation in petri dishes with controlled humidity (40–60%) promotes needle-like crystal growth. Use lead acetate as a co-solute to modulate pH and create localized supersaturation zones, enabling side-product-free crystallization . Monitor nucleation sites using optical microscopy.

Q. What strategies resolve contradictions in reported decomposition pathways under varying thermal conditions?

- Methodological Answer : Combine in-situ XRD and mass spectrometry (MS) to track phase transitions and gaseous byproducts. For example, Sr(OH)₂·8H₂O loses water molecules stepwise (25–200°C), followed by Sr(OH)₂ decomposition to SrO above 375°C . Discrepancies arise from heating rates and atmospheric O₂/CO₂ levels.

Q. How does this compound enhance the dielectric properties of PVDF-based nanocomposites?

- Methodological Answer : Incorporate Sr(OH)₂·8H₂O into PVDF matrices via solution casting with DMF. The compound acts as a nucleating agent, increasing β-phase content (confirmed by XRD) and improving energy density (up to 15 J/cm³). Optimize filler concentration (5–10 wt%) to balance conductivity and breakdown strength .

Q. What environmental precautions are necessary when disposing of this compound waste?

- Methodological Answer : Neutralize waste with dilute acetic acid (pH 6–8) to precipitate SrCO₃, which is less ecotoxic. Avoid direct waterway discharge, as hydroxyl ions (pH >10) harm aquatic ecosystems. Follow EPA guidelines for Sr²⁺ limits (<4 mg/L) and monitor buffer capacity of recipient water bodies .

Properties

IUPAC Name |

strontium;dihydroxide;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/10H2O.Sr/h10*1H2;/q;;;;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPWWRPNIRRCPJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[OH-].[OH-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H18O10Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156893 | |

| Record name | Strontium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311-10-0 | |

| Record name | Strontium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001311100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium hydroxide octahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2B33T08R4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.